Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate
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Overview
Description
Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate typically involves the reaction of tetrahydrothiophene-1,1-dioxide with a dithiocarbamate precursor. One common method is the reaction of tetrahydrothiophene-1,1-dioxide with carbon disulfide and a primary or secondary amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiocarbamate group to a thiocarbamate or carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or aminated derivatives.
Scientific Research Applications
Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Research has explored its potential as an anticancer agent, as well as its use in the treatment of other diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate involves its interaction with specific molecular targets and pathways. The dithiocarbamate group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with thiol groups in proteins, leading to the modification of protein function. These interactions can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene-1,1-dioxide: A related compound with similar chemical properties.
Dithiocarbamate derivatives: Other compounds in this class, such as sodium diethyldithiocarbamate, share similar structural features and reactivity.
Uniqueness
Propyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate is unique due to its specific combination of the dithiocarbamate group and the tetrahydrothiophene-1,1-dioxide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NO2S3 |
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Molecular Weight |
253.4 g/mol |
IUPAC Name |
propyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C8H15NO2S3/c1-2-4-13-8(12)9-7-3-5-14(10,11)6-7/h7H,2-6H2,1H3,(H,9,12) |
InChI Key |
JJBRKDPOXLAAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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